Suzuki-Miyaura Reactivity: PBA as the Unsubstituted Baseline for Substituent-Dependent Rate Tuning
In aqueous micellar Suzuki-Miyaura coupling, PBA serves as the σ = 0 reference point in Hammett plots. Electron-donating substituents (e.g., p-OCH₃) accelerate the reaction, while electron-withdrawing substituents (e.g., p-CF₃, p-NO₂) progressively retard it [1]. A systematic study of 45 arylboronic acids in Suzuki diarylation established that productive reaction scope is confined to meta- and/or para-substituted phenylboronic acids with Hammett σ constants between −0.5 and +0.4 . PBA's σ = 0 falls precisely at the center of this productive window, whereas strongly electron-withdrawing analogs (e.g., p-NO₂, σ ≈ +0.78) and strongly electron-donating analogs (e.g., p-NMe₂, σ ≈ −0.83) fall outside the scope and fail to yield the diarylated product under identical conditions .
| Evidence Dimension | Hammett substituent constant (σ) and reaction outcome in Suzuki diarylation |
|---|---|
| Target Compound Data | σ = 0; diarylated product formed |
| Comparator Or Baseline | p-OCH₃ (σ ≈ −0.27): product formed; p-CH₃ (σ ≈ −0.17): product formed; p-CF₃ (σ ≈ +0.54): no diarylation; p-NO₂ (σ ≈ +0.78): no diarylation |
| Quantified Difference | Productive scope limited to σ range −0.5 to +0.4; PBA (σ = 0) lies within window; p-CF₃ and p-NO₂ exceed +0.4 threshold and fail |
| Conditions | Suzuki 2,2′-diarylation of racemic 2,2′-diiodo-1,1′-binaphthyl with Pd catalyst and BINAP ligand; aqueous micellar conditions |
Why This Matters
Procurement of unsubstituted PBA ensures reactivity within the validated Hammett window; strongly electron-withdrawing analogs may completely fail in this diarylation reaction.
- [1] Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 12235-12244. PMID: 39188215. View Source
